4-Phenylsulfanylbut-2-ynylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylsulfanylbut-2-ynylsulfanylbenzene is an organic compound with the molecular formula C16H14S2 It is characterized by the presence of two phenylsulfanyl groups attached to a but-2-ynyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylsulfanylbut-2-ynylsulfanylbenzene typically involves the reaction of thiophenol with 1,4-dichloro-2-butyne. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
Step 1: Thiophenol reacts with 1,4-dichloro-2-butyne in the presence of a base to form the intermediate compound.
Step 2: The intermediate compound undergoes further reaction with thiophenol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenylsulfanylbut-2-ynylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenylsulfanylbut-2-ynylsulfanylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenylsulfanylbut-2-ynylsulfanylbenzene involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diphenylthio-but-2-in
- 1,4-bis(phenylthio)but-2-yne
- Benzene,1,1’-[2-butyne-1,4-diylbis(thio)]bis
- 1,4-Bis-(phenylthio)-2-butin
- 1,4-bis(phenylthio)-2-butyne
- 1,4-bis(phenylthio)butyne
Uniqueness
4-Phenylsulfanylbut-2-ynylsulfanylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
13597-12-1 |
---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-phenylsulfanylbut-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C16H14S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,13-14H2 |
InChI Key |
VKMSXUUAXDGPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC#CCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.